molecular formula C8H12N2O B1587397 2-Isopropoxy-3-methylpyrazine CAS No. 94089-22-2

2-Isopropoxy-3-methylpyrazine

Cat. No. B1587397
CAS RN: 94089-22-2
M. Wt: 152.19 g/mol
InChI Key: FRCMVXLVVCXOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropoxy-3-methylpyrazine is a chemical compound with the molecular formula C8H12N2O . It is a taste and odor compound .


Molecular Structure Analysis

The molecular structure of 2-Isopropoxy-3-methylpyrazine consists of a pyrazine ring with isopropoxy and methyl substituents . The molecular weight is 152.194 Da .


Physical And Chemical Properties Analysis

2-Isopropoxy-3-methylpyrazine has a density of 1.0±0.1 g/cm3 . Its boiling point is 195.6±35.0 °C at 760 mmHg . The refractive index is 1.489 .

Scientific Research Applications

1. Identification as a Degradation Product in Pharmaceutical Analysis

2-Isopropoxy-3-methylpyrazine, or closely related compounds, have been identified in the context of pharmaceutical research. For instance, 2-Hydroxy-3-phenyl-6-methylpyrazine, a compound with a similar structure, was identified as a product from the acidic degradation of cephalexin, an antibiotic. This compound's presence and concentration can be determined through polarographic methods, which are crucial for understanding the stability and degradation pathways of pharmaceuticals (Núñez-Vergara et al., 1982).

2. Role in Sensory Analysis of Food and Beverages

In the food and beverage industry, similar pyrazine compounds are significant for sensory analysis. For example, a study on wine musts described a method for determining various 3-alkyl-2-methoxypyrazines, including 3-isopropyl-2-methoxypyrazine, through solid-phase microextraction and gas chromatography. These compounds are influential in the flavor profile of wines, particularly in varieties like Cabernet Sauvignon and Merlot (Sala et al., 2000).

3. Analytical Chemistry and Environmental Studies

In analytical chemistry and environmental studies, 2-Isopropoxy-3-methylpyrazine and related compounds are used as markers or standards. For instance, in a study on the formation of taste and odor contaminants in surface water, compounds like 2-isopropyl-3-methoxypyrazine were utilized to optimize methods for detecting compounds responsible for earthy/musty odors in water bodies (Ligor & Buszewski, 2006).

4. Applications in Chemistry and Material Science

Pyrazine derivatives, including those structurally similar to 2-Isopropoxy-3-methylpyrazine, have been explored in the field of chemistry for various applications. For example, studies have investigated the electron-impact-induced skeletal rearrangement of pyrazine compounds, providing insights that are critical for understanding the chemical behavior and potential applications of these compounds in material science (Kolor & Rizzo, 1971).

Safety And Hazards

2-Isopropoxy-3-methylpyrazine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name

2-methyl-3-propan-2-yloxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(2)11-8-7(3)9-4-5-10-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCMVXLVVCXOHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40240504
Record name 2-Methyl-3-(1-methylethoxy)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40240504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropoxy-3-methylpyrazine

CAS RN

94089-22-2
Record name 2-Methyl-3-(1-methylethoxy)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94089-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropoxy-3-methylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094089222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-(1-methylethoxy)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40240504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-3-(1-methylethoxy)pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.092.796
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ISOPROPOXY-3-METHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X4RX72JSE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropoxy-3-methylpyrazine
Reactant of Route 2
Reactant of Route 2
2-Isopropoxy-3-methylpyrazine
Reactant of Route 3
Reactant of Route 3
2-Isopropoxy-3-methylpyrazine
Reactant of Route 4
Reactant of Route 4
2-Isopropoxy-3-methylpyrazine
Reactant of Route 5
Reactant of Route 5
2-Isopropoxy-3-methylpyrazine
Reactant of Route 6
Reactant of Route 6
2-Isopropoxy-3-methylpyrazine

Citations

For This Compound
3
Citations
H Masuda, M Yoshida, T Shibamoto - Journal of Agricultural and …, 1981 - ACS Publications
Ten newly synthesizedpyrazines, some of which possessed a licorice-woody (isobutylquinoline-like) odor, showed very low odor thresholds (0.2-1.0 ppm in an ethyl alcohol solution). …
Number of citations: 33 pubs.acs.org
Y Sun, KM Shao, YY Lu, QH Shi, WK Wang… - Journal of Asia-Pacific …, 2017 - Elsevier
… Isopropoxy substituted pyrazine, 2-isopropoxy-3-methylpyrazine was moderately active. Alkoxypyrazines tested in this study appear to be as active as the alkylpyrazines tested in a …
Number of citations: 7 www.sciencedirect.com
W More - img.perfumerflavorist.com
Of the ca. 20 million chemical compounds presently characterized, almost half are heterocyclic molecules. Heterocyclic molecules are significant due to their abundance in nature, as …
Number of citations: 0 img.perfumerflavorist.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.